

An In-depth Technical Guide to the Biological Activity of IV-255

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Compound of Interest

Compound Name: IV-255

Cat. No.: B10861645

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Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed overview of the biological activity of **IV-255**, a selective small molecule inhibitor of the BRG1 bromodomain. It includes a summary of its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Introduction

IV-255 is a next-generation bromodomain inhibitor that shows significant promise as a sensitizing agent for cancer chemotherapy.^[1] It selectively targets the bromodomain of Brahma-related gene 1 (BRG1, also known as SMARCA4), a key catalytic subunit of the SWI/SNF chromatin remodeling complex.^{[1][2]} By inhibiting BRG1, **IV-255** disrupts the cellular response to DNA damage, thereby enhancing the efficacy of DNA-damaging agents in cancer cells. This guide will delve into the specifics of its biological activity, providing a comprehensive resource for researchers in the field.

Mechanism of Action

IV-255 functions as a selective inhibitor of the BRG1 bromodomain.^[3] Unlike some other bromodomain inhibitors, it does not bind to the bromodomain of the closely related BRM (SMARCA2) subunit.^{[1][2]} The binding of **IV-255** to the BRG1 bromodomain is dependent on the presence of a key amino acid residue, Tyrosine 1497 (Tyr1497), within the binding pocket.^{[1][2]}

The primary consequence of BRG1 inhibition by **IV-255** is the impairment of the DNA double-strand break (DSB) repair mechanism.^{[1][2]} This leads to an accumulation of DNA damage in cancer cells, particularly when co-administered with DNA-damaging agents like temozolomide (TMZ) or bleomycin.^{[1][4]} The increased DNA damage ultimately triggers apoptotic cell death, sensitizing the cancer cells to the therapeutic effects of these agents.^{[1][2]}

Quantitative Data

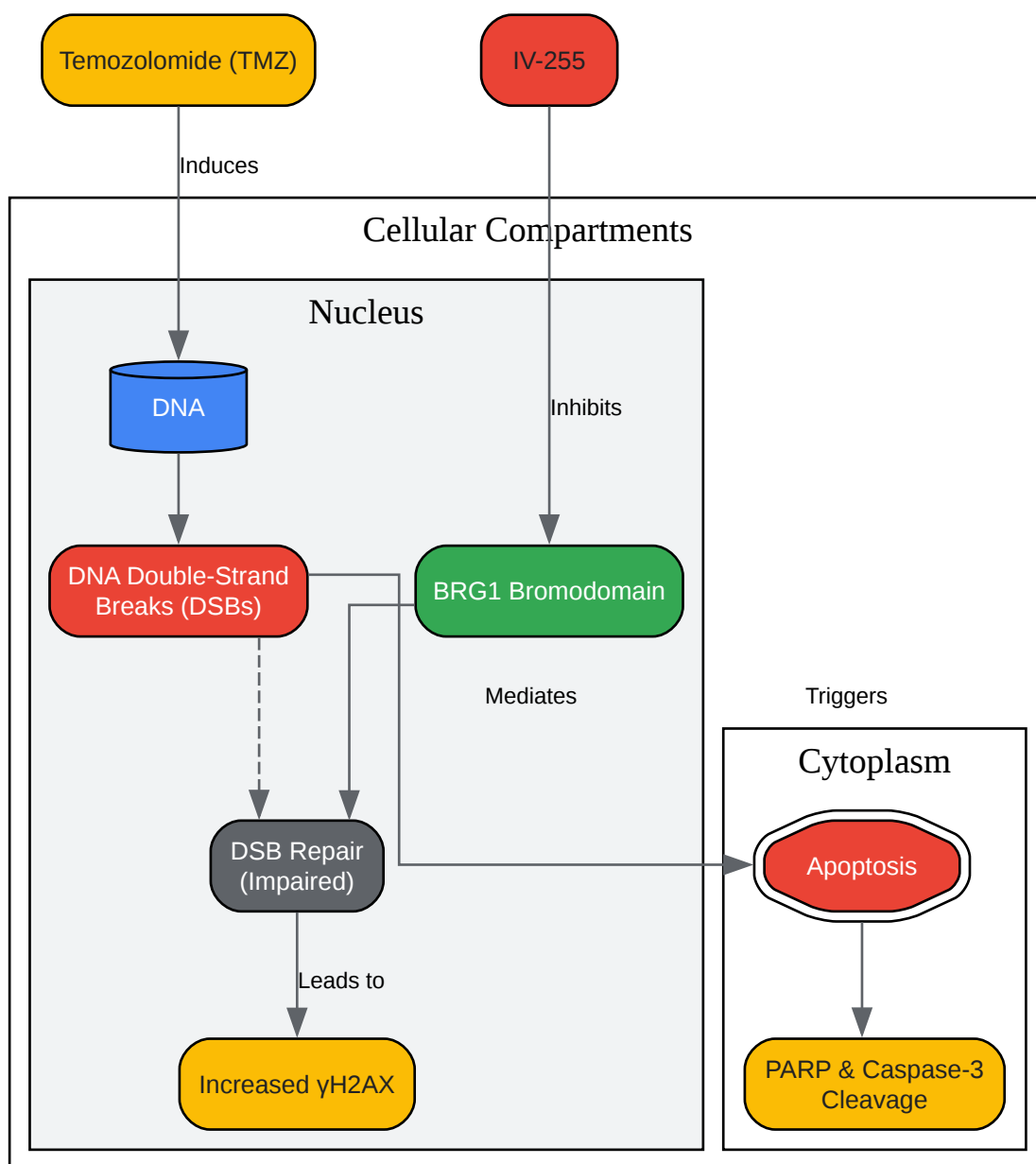
The following tables summarize the available quantitative data on the biological activity of **IV-255**.

Target	Inhibitor	IC50	Assay Type	Reference
SMARCA2/4	IV-255	<20 (units not specified)	Not Specified	^[5]

Compound	Cell Line	Concentration	Effect	Reference
IV-255	LN229 and U251 GBM cells	20 μ M	Sensitized cells to TMZ-induced DNA damage	[2]
IV-255	LN229 and U251 GBM cells	10 μ M	In combination with TMZ, induced cell death	[2]
IV-255	BRG1KO GBM cells	30 μ M	Used in Cellular Thermal Shift Assay (CETSA) to confirm binding	[2][6]
IV-255	MP41 uveal melanoma cells	Not Specified	Reduced expression of STAT3, ANGPTL4, and TNFSRF14	[7]
IV-255	MP41 uveal melanoma cells	Not Specified	Reduced sphere-forming capacity by 65%	[7]

Signaling Pathways and Workflows

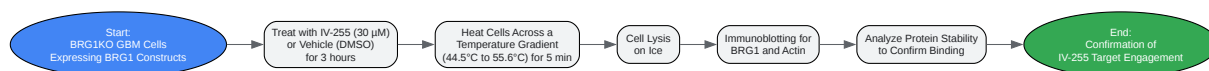
IV-255 Mechanism of Action in Sensitizing Glioblastoma Cells to Temozolomide



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Caption: **IV-255** inhibits the BRG1 bromodomain, impairing DNA repair and enhancing TMZ-induced apoptosis.

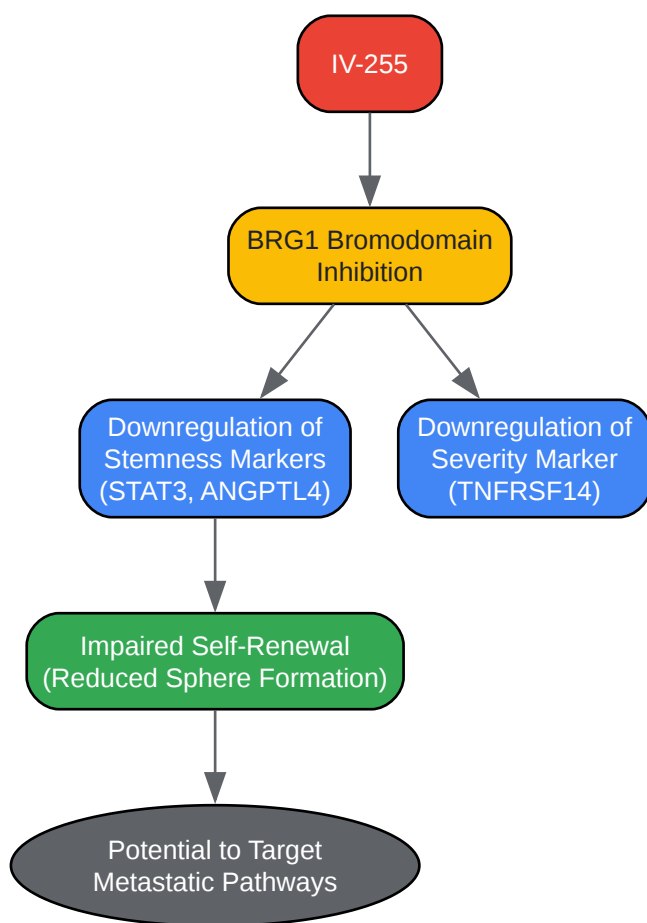
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)



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Caption: Workflow for confirming the binding of **IV-255** to the BRG1 bromodomain using CETSA.

Logical Relationship of IV-255's Effect on Uveal Melanoma Stem-like Properties



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Caption: **IV-255** inhibits BRG1, leading to reduced stemness and potential anti-metastatic effects in uveal melanoma.

Experimental Protocols

Cell Death ELISA

This protocol is used to quantify apoptotic cell death.

- Cell Seeding: Seed glioblastoma cells (e.g., LN229, U251) in 96-well plates.
- Treatment: Treat cells with **IV-255** (e.g., 10 μ M) alone or in combination with TMZ (e.g., 200 μ M). Include a vehicle control (DMSO).[2]
- Incubation: Incubate the cells for 72 hours.[2]
- Assay: Perform the cell death ELISA according to the manufacturer's instructions (e.g., Roche Cell Death Detection ELISA PLUS). This assay measures cytoplasmic histone-associated DNA fragments.
- Data Analysis: Measure the absorbance and calculate the enrichment of nucleosomes in the cytoplasm as an indicator of apoptosis.

Cellular Thermal Shift Assay (CETSA)

This assay is used to verify the binding of a ligand to its target protein in a cellular context.

- Cell Culture: Use BRG1 knockout (KO) glioblastoma cells restored with epitope-tagged BRG1 constructs.[6]
- Treatment: Treat the cells with **IV-255** (e.g., 30 μ M) or a vehicle control (DMSO) for 3 hours. [6]
- Heating: Heat the cells in a thermal cycler over a defined temperature range (e.g., 44.5°C to 55.6°C) for 5 minutes to denature proteins that are not stabilized by ligand binding.[2]
- Lysis: Lyse the cells on ice.
- Immunoblotting: Perform immunoblotting for the epitope-tagged BRG1 and a loading control (e.g., Actin).

- Analysis: Analyze the resulting bands. A shift in the thermal stability of BRG1 in the presence of **IV-255** indicates direct binding.

Immunostaining for γ H2AX

This method is used to detect DNA double-strand breaks.

- Cell Culture and Treatment: Culture glioblastoma cells (e.g., LN229, U251) and treat with TMZ (e.g., 200 μ M) and **IV-255** (e.g., 20 μ M) for 48 hours.[2]
- Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize with a detergent (e.g., Triton X-100).
- Immunostaining: Incubate the cells with a primary antibody against γ H2AX, followed by a fluorescently labeled secondary antibody.
- Imaging: Visualize the cells using a confocal microscope (e.g., Zeiss LSM 700).[2]
- Analysis: Quantify the nuclear γ H2AX staining to assess the extent of DNA damage.

Clonogenic Assay for Uveal Melanoma

This assay assesses the self-renewal capacity of cancer stem-like cells.

- Cell Culture: Culture uveal melanoma cells (e.g., MP41) in ultra-low attachment plates with 0.6% methylcellulose to promote spheroid formation.[7]
- Treatment: Treat the cells with **IV-255**.
- Spheroid Formation: Allow spheroids to form over a period of time.
- Quantification: Measure the number and size of the formed spheres using imaging software (e.g., ImageJ).[7]
- Analysis: A reduction in sphere-forming capacity indicates an impairment of self-renewal.

Conclusion

IV-255 is a potent and selective inhibitor of the BRG1 bromodomain with significant potential as a cancer therapeutic, particularly in combination with DNA-damaging agents. Its ability to impair DNA repair and sensitize cancer cells to apoptosis has been demonstrated in preclinical models of glioblastoma.[1][2] Furthermore, its activity against stem-like properties in uveal melanoma suggests a broader applicability in targeting cancer stem cells and potentially metastasis.[7] The detailed methodologies and pathways described in this guide provide a solid foundation for further research and development of **IV-255** and related compounds.

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